(E)-N-(1-acetylindolin-6-yl)-3-(4-(methylthio)phenyl)acrylamide

Catalog No.
S3131510
CAS No.
1798403-39-0
M.F
C20H20N2O2S
M. Wt
352.45
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-N-(1-acetylindolin-6-yl)-3-(4-(methylthio)phen...

CAS Number

1798403-39-0

Product Name

(E)-N-(1-acetylindolin-6-yl)-3-(4-(methylthio)phenyl)acrylamide

IUPAC Name

(E)-N-(1-acetyl-2,3-dihydroindol-6-yl)-3-(4-methylsulfanylphenyl)prop-2-enamide

Molecular Formula

C20H20N2O2S

Molecular Weight

352.45

InChI

InChI=1S/C20H20N2O2S/c1-14(23)22-12-11-16-6-7-17(13-19(16)22)21-20(24)10-5-15-3-8-18(25-2)9-4-15/h3-10,13H,11-12H2,1-2H3,(H,21,24)/b10-5+

InChI Key

HJDREEWSFIGVJZ-BJMVGYQFSA-N

SMILES

CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)SC

solubility

not available
  • Acetylcholinesterase (AChE) Inhibitors: The molecule contains an acrylamide moiety, a known functional group for AChE inhibitors. AChE inhibitors are drugs used to treat Alzheimer's disease and other neurodegenerative conditions. Further research would be needed to determine if (E)-N-(1-acetylindolin-6-yl)-3-(4-(methylthio)phenyl)acrylamide has AChE inhibitory activity.
  • Anticancer Agents: Indole derivatives have been explored for their antitumor properties []. The presence of the indoline ring in (E)-N-(1-acetylindolin-6-yl)-3-(4-(methylthio)phenyl)acrylamide suggests a potential area for investigation in cancer research.
  • Antimicrobial Activity: Many organic compounds containing a thioether group (C-S-C) exhibit antimicrobial activity []. The presence of the methylthio group in (E)-N-(1-acetylindolin-6-yl)-3-(4-(methylthio)phenyl)acrylamide warrants further research to assess its potential as an antimicrobial agent.

(E)-N-(1-acetylindolin-6-yl)-3-(4-(methylthio)phenyl)acrylamide is a synthetic organic compound characterized by its unique structure, which includes an indole derivative and an acrylamide moiety. The compound features an acetyl group attached to the indole nitrogen, a methylthio group on the phenyl ring, and a double bond characteristic of acrylamides. Its molecular formula is C19H20N2OS, and it has a molecular weight of approximately 336.44 g/mol.

Typical of acrylamides and indole derivatives. Key reactions include:

  • Nucleophilic Addition: The electrophilic nature of the carbon-carbon double bond in the acrylamide can react with nucleophiles.
  • Hydrolysis: In the presence of water and under acidic or basic conditions, the acrylamide group may undergo hydrolysis to yield the corresponding carboxylic acid.
  • Electrophilic Substitution: The aromatic rings in the structure can undergo electrophilic substitution reactions, allowing for further functionalization.

Research indicates that compounds similar to (E)-N-(1-acetylindolin-6-yl)-3-(4-(methylthio)phenyl)acrylamide exhibit various biological activities, including:

  • Anticancer Properties: Some studies suggest that indole derivatives possess anticancer activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity: Compounds containing methylthio groups often show enhanced antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects: Indole derivatives are also noted for their potential anti-inflammatory effects, which may be beneficial in treating chronic inflammatory diseases.

The synthesis of (E)-N-(1-acetylindolin-6-yl)-3-(4-(methylthio)phenyl)acrylamide can be achieved through several methods:

  • Condensation Reaction: A common method involves the condensation of 1-acetylindoline with 4-(methylthio)phenylacrylamide under acidic or basic conditions.
  • Michael Addition: The compound can also be synthesized via a Michael addition reaction where an indole derivative reacts with an acrylamide derivative.
  • Reflux Conditions: The reaction typically requires refluxing in an appropriate solvent such as ethanol or dimethylformamide to facilitate the formation of the desired product.

(E)-N-(1-acetylindolin-6-yl)-3-(4-(methylthio)phenyl)acrylamide has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development for cancer and infectious diseases.
  • Chemical Research: The compound can be used as a building block in organic synthesis for creating more complex molecules.
  • Material Science: Its unique structural properties may lend themselves to applications in polymer chemistry and materials science.

Interaction studies involving (E)-N-(1-acetylindolin-6-yl)-3-(4-(methylthio)phenyl)acrylamide focus on its binding affinity with biological targets:

  • Protein Binding: Assessing how well the compound interacts with specific proteins can provide insights into its mechanism of action.
  • Cellular Uptake Studies: Understanding how effectively the compound enters cells is crucial for evaluating its therapeutic potential.
  • In Vivo Studies: Animal models may be employed to study the pharmacokinetics and pharmacodynamics of this compound.

Several compounds share structural similarities with (E)-N-(1-acetylindolin-6-yl)-3-(4-(methylthio)phenyl)acrylamide. Here are some notable examples:

Compound NameStructureBiological ActivityUnique Features
N-(1-acetylindolin-6-yl)-3-(4-methoxyphenyl)acrylamideStructureAnticancerContains a methoxy group instead of methylthio
(E)-N-(1-acetylindolin-6-yl)-3-(4-nitrophenyl)acrylamideStructureAntimicrobialContains a nitro group enhancing electron-withdrawing properties
(E)-N-(1-benzoylindolin-6-yl)-3-(4-methylphenyl)acrylamideStructureAnti-inflammatoryBenzoyl substitution alters reactivity

Uniqueness

The uniqueness of (E)-N-(1-acetylindolin-6-yl)-3-(4-(methylthio)phenyl)acrylamide lies in its specific combination of functional groups which may confer distinct biological activities compared to similar compounds. The presence of both the methylthio group and the indole structure potentially enhances its efficacy against certain biological targets while providing opportunities for further modification and optimization in drug design.

XLogP3

3.1

Dates

Last modified: 08-18-2023

Explore Compound Types